Product packaging for gonadotropin I beta subunit, Fundulus(Cat. No.:CAS No. 147258-04-6)

gonadotropin I beta subunit, Fundulus

Cat. No.: B1174807
CAS No.: 147258-04-6
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Description

Biological Context: The Teleost Gonadotropin System

The reproductive processes in teleost fish, as in all vertebrates, are orchestrated by the hypothalamus-pituitary-gonadal (HPG) axis. nih.govyoutube.com At the core of this system is the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. injbir.comfrontiersin.orgnih.gov This neuropeptide acts on the pituitary gland, stimulating the synthesis and release of two critical gonadotropins (GTHs): follicle-stimulating hormone (FSH) and luteinizing hormone (LH). frontiersin.orgepa.govnih.gov These gonadotropins, in turn, travel through the bloodstream to the gonads (testes and ovaries), where they stimulate the production of sex steroid hormones, which are essential for gametogenesis (the formation of sperm and eggs). nih.govepa.gov

Teleosts possess multiple forms of GnRH, with most species having at least two. injbir.comfrontiersin.org These different forms can have varied functions and regulatory roles. injbir.comfrontiersin.org The gonadotropins, FSH and LH, are glycoprotein (B1211001) hormones composed of a common alpha subunit and a hormone-specific beta subunit, the latter of which confers biological specificity. nih.govoup.com The differential expression and secretion of FSH and LH throughout the reproductive cycle drive the various stages of gonadal development and maturation. epa.govnih.gov

Significance of Fundulus heteroclitus as a Model Organism for Reproductive Endocrinology

Fundulus heteroclitus, commonly known as the mummichog or Atlantic killifish, serves as an invaluable model organism in the field of reproductive endocrinology. wikipedia.orgnih.govnih.gov Several key characteristics contribute to its scientific utility:

Hardiness and Adaptability: Mummichogs are exceptionally tolerant of a wide range of environmental conditions, including fluctuations in salinity, temperature, and oxygen levels, as well as exposure to pollutants. wikipedia.orggbif.org This resilience makes them easy to maintain in laboratory settings and allows for the study of reproductive processes under various stressors. wikipedia.orgnih.govnih.gov

Abundance and Accessibility: F. heteroclitus is abundant along the Atlantic coast of North America, making it readily available for research. wikipedia.orgnih.gov

Established Research Foundation: A substantial body of literature exists on the physiology, toxicology, and endocrinology of F. heteroclitus, providing a strong foundation for further investigation. nih.govnih.govmcmaster.ca

Relevance to Environmental Science: Its ability to adapt to and thrive in contaminated environments has made it a premier model for ecotoxicology and understanding the impact of endocrine-disrupting chemicals on reproduction. nih.govasm.org

The use of F. heteroclitus has significantly advanced our understanding of fundamental physiological processes in vertebrates, including reproduction. nih.gov

Overview of Gonadotropin I (GtH I) and II (GtH II) Duality in Teleosts

In teleost fish, the two primary gonadotropins are often referred to as Gonadotropin I (GtH I) and Gonadotropin II (GtH II). nih.gov These are analogous to follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in mammals, respectively. frontiersin.orgepa.govnih.gov The discovery of two distinct GTHs in a variety of teleost species, including the cloning of their respective beta-subunits in F. heteroclitus, confirmed this duality. nih.govoup.com

Generally, GtH I (FSH-like) is associated with the earlier stages of gonadal development, such as vitellogenesis (yolk production) in females and spermatogenesis in males. epa.govnih.gov In contrast, GtH II (LH-like) is primarily involved in the final stages of gamete maturation, ovulation in females, and spermiation in males. epa.govnih.gov This functional division is supported by the differential expression patterns of their respective beta-subunit genes throughout the reproductive cycle. epa.govnih.gov For instance, in synchronous spawners, FSH levels tend to be higher during the vitellogenic phase, while LH levels peak just before ovulation. epa.gov

The specific actions of each gonadotropin are mediated by their interaction with distinct receptors on the gonadal cells. oup.com While there can be some crossover in receptor activation, particularly with LH activating the FSH receptor at high concentrations in some species, the distinct roles of GtH I and GtH II are largely maintained. oup.comnih.gov The elucidation of the complete nucleotide sequences for the GtH I and GtH II beta-subunits in Fundulus heteroclitus provided definitive evidence for the presence of these two distinct gonadotropins in this species. nih.gov

Table 1: Research Findings on Fundulus heteroclitus Gonadotropins

Finding Description Reference
GtH Subunit Cloning The cDNAs for both GtH I and GtH II beta-subunits were cloned and sequenced, confirming the presence of two distinct gonadotropins. nih.gov
GtH I Beta-Subunit The mature GtH I beta-subunit in F. heteroclitus is composed of 95 amino acids. nih.gov
GtH II Beta-Subunit The mature GtH II beta-subunit in F. heteroclitus is composed of 115 amino acids. nih.gov
Receptor Specificity TSH receptors in F. heteroclitus can distinguish between endogenous thyrotropin and gonadotropins, suggesting functional specificity. nih.gov
Reproductive Cycling Spawning in F. heteroclitus can follow lunar or semilunar patterns, influenced by environmental cues. uchicago.edu

Properties

CAS No.

147258-04-6

Molecular Formula

C5H9N3

Synonyms

gonadotropin I beta subunit, Fundulus

Origin of Product

United States

Molecular Biology and Gene Structure of Gonadotropin I Beta Subunit

Gene Cloning and Sequencing in Fundulus heteroclitus

The first successful cloning and sequencing of the gonadotropin I beta subunit cDNA in Fundulus heteroclitus provided definitive proof of the existence of at least two distinct pituitary gonadotropins in this species, analogous to the LH and FSH family in mammals. nih.gov Researchers isolated messenger RNA (mRNA) from the pituitaries of F. heteroclitus to construct a complementary DNA (cDNA) library. nih.gov

To specifically isolate the GTH I beta subunit gene, the polymerase chain reaction (PCR) was employed. nih.gov Synthetic oligonucleotides, designed based on highly conserved regions of teleost GTH beta subunits, were used as primers to amplify the target cDNA. nih.gov The resulting PCR products of the expected length were then subcloned and their nucleotide sequences were determined. nih.gov Through this process, clones encoding the GTH I beta subunit were identified, allowing for the deduction of its amino acid sequence. nih.gov

Table 1: Gene Cloning and Sequencing Details for F. heteroclitus GTH I Beta Subunit

Parameter Description Reference
Source Tissue Pituitary glands nih.gov
Methodology mRNA isolation, cDNA library construction, Polymerase Chain Reaction (PCR) nih.gov
Primer Design Based on conserved regions of teleost GTH beta subunits nih.gov

| Outcome | Isolation and sequencing of cDNA encoding the GTH I beta subunit | nih.gov |

Genomic Organization and Transcriptional Units

While detailed studies on the complete genomic organization of the GTH I beta gene specifically in Fundulus heteroclitus are limited, the structure in other teleosts, such as the goldfish (Carassius auratus), provides a well-established model. nih.gov In goldfish, two distinct genes for the GTH I beta subunit have been identified, likely a result of tetraploidy in that species. nih.gov

These genes exhibit a conserved genomic structure, consisting of three exons separated by two introns. nih.gov This three-exon, two-intron organization is a characteristic feature shared with mammalian FSH beta genes, highlighting a common evolutionary origin. nih.gov The locations of both the first and second introns are also well-conserved when compared to their mammalian counterparts. nih.gov

Analysis of the 5'-flanking region in the goldfish GTH I beta genes has revealed several putative cis-acting elements crucial for the regulation of gene transcription. nih.gov These include a gonadotrope-specific element (GSE), a gonadotropin-releasing hormone responsive element (GnRH-RE), and various steroid hormone responsive elements. nih.govmdpi.com These transcriptional units are essential for controlling the expression of the GTH I beta subunit in response to upstream hormonal signals. mdpi.com The presence of similar regulatory elements is anticipated in the Fundulus heteroclitus gene.

Structural Elements and Conserved Domains

The deduced amino acid sequence of the Fundulus heteroclitus GTH I beta subunit reveals several key structural domains that are crucial for its biological function. These include a signal peptide for secretion and a mature protein region containing highly conserved residues essential for structure and activity. nih.gov

The initial protein translated from the mRNA is a pre-protein containing a signal peptide at its N-terminus. nih.gov In the F. heteroclitus GTH I beta subunit, this signal peptide is predicted to be 19 amino acids in length. nih.gov This short, hydrophobic sequence directs the nascent polypeptide into the endoplasmic reticulum for processing and secretion, after which it is cleaved off. nih.govnih.gov

Following the removal of the signal peptide, the resulting mature GTH I beta subunit protein consists of 95 amino acids. nih.gov This mature protein is then ready to assemble with the alpha subunit to form the complete, biologically active GTH I hormone. nih.gov

Table 2: Protein Architecture of F. heteroclitus GTH I Beta Subunit

Feature Length (Amino Acids) Function Reference
Signal Peptide 19 Directs protein for secretion nih.gov

| Mature Protein | 95 | Forms the functional subunit of the GTH I hormone | nih.gov |

A hallmark of the glycoprotein (B1211001) hormone family, including the GTH I beta subunit, is the presence of highly conserved cysteine residues. nih.gov The F. heteroclitus GTH I beta subunit sequence contains these conserved cysteine positions. nih.gov In other teleosts, such as Pristolepis grootii, the FSH-beta subunit has been shown to contain multiple cysteine residues. bioflux.com.ro

These cysteine residues are critical for forming intramolecular disulfide bonds. nih.gov These bonds are essential for creating and maintaining the correct three-dimensional tertiary structure of the protein. nih.gov This specific conformation is indispensable for the subunit's ability to properly fold, associate with the alpha subunit, and bind to its cognate receptor on target cells in the gonad. nih.govresearchgate.net

Glycosylation, the attachment of sugar moieties to the protein, is a critical post-translational modification for the function of gonadotropins. nih.gov While the specific N-linked glycosylation sites on the Fundulus heteroclitus GTH I beta subunit have not been explicitly detailed in available literature, studies on other teleost FSH-beta subunits, such as in Pristolepis grootii, have identified the presence of two potential N-linked glycosylation sites. bioflux.com.ro

These glycosylation sites, typically occurring at asparagine residues within a specific consensus sequence (Asn-X-Ser/Thr), are crucial for several aspects of hormone function. nih.govnih.gov They play a significant role in protein folding, subunit assembly, hormone stability, and the specificity and efficiency of receptor binding and signal transduction. nih.gov The presence of these sites is a conserved feature among glycoprotein hormones, underscoring their importance for biological activity. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
Gonadotropin I beta subunit
Gonadotropin II beta subunit
Follicle-stimulating hormone (FSH)
Luteinizing hormone (LH)
Cysteine
Asparagine
17beta-estradiol (E2)
17alpha-hydroxy,20beta-dihydroprogesterone (DHP)
Testosterone
DNA (Deoxyribonucleic acid)
RNA, Messenger (mRNA)
cDNA (Complementary DNA)

Protein Expression, Synthesis, and Post Translational Modifications

Pituitary Synthesis and Cellular Localization in Fundulus heteroclitus

The production of the GtH I beta subunit occurs in specialized endocrine cells within the anterior pituitary gland, known as gonadotrophs. researchgate.net Research specific to Fundulus heteroclitus has elucidated the precise location and nature of these cells. nih.govresearchgate.net

In Fundulus heteroclitus, the two primary gonadotropins, GtH I and GtH II, are produced by separate and distinct populations of gonadotrope cells. nih.govresearchgate.net This is a significant finding, as the cellular distribution of gonadotropins can vary among teleost species. nih.govnih.gov Immunocytochemical studies using specific antibodies raised against unique peptides of the F. heteroclitus GtH I and GtH II beta subunits have confirmed this spatial segregation. nih.govresearchgate.net

The cells responsible for synthesizing the GtH I beta subunit are located in the central region of the proximal pars distalis (PPD) of the pituitary gland. nih.govresearchgate.net In contrast, the cells producing the GtH II beta subunit are found in the peripheral areas of the PPD. nih.govresearchgate.net This distinct anatomical separation within the pituitary suggests independent regulation and function of the two gonadotropins. This arrangement differs from that observed in other teleosts like salmonids, highlighting the Fundulus model's utility for studying the diverse reproductive strategies in fish. nih.govnih.gov

Gonadotropin SubunitCellular Location in F. heteroclitus Pituitary
GtH I beta Central Proximal Pars Distalis (PPD)
GtH II beta Peripheral Proximal Pars Distalis (PPD)
This table summarizes the distinct localization of gonadotrope cells producing the GtH I and GtH II beta subunits within the pituitary gland of Fundulus heteroclitus, based on immunocytochemical evidence. nih.govresearchgate.net

The synthesis of the GtH I beta subunit follows the classical pathway for secreted glycoproteins. The process begins with the translation of its messenger RNA (mRNA) on ribosomes, followed by translocation into the rough endoplasmic reticulum (ER). researchgate.net Within the ER, the polypeptide chain undergoes proper folding and initial modifications. researchgate.net

From the ER, the subunit is transported to the Golgi apparatus. researchgate.net In this organelle, it undergoes further processing, including complex glycosylation, and is packaged into secretory granules. researchgate.net These granules serve as storage reservoirs, awaiting a signal for secretion. When stimulated, these granules fuse with the plasma membrane to release the hormone into the bloodstream. researchgate.net In vitellogenic rainbow trout, GtH I-producing cells are characterized by numerous dilated cisternae of the granular endoplasmic reticulum, indicating high synthetic activity. nih.gov

Post-Translational Glycosylation and Functional Implications

Glycosylation, the enzymatic addition of sugar chains (glycans) to the protein, is a critical post-translational modification for the GtH I beta subunit. The carbohydrate components are essential for the hormone's structure, stability, and biological function. nih.govnih.gov

In Fundulus heteroclitus, direct evidence of glycosylation comes from immunoblot analysis. The deduced molecular size of the unglycosylated GtH I beta subunit is approximately 11-13 kDa. nih.govresearchgate.net However, when pituitary proteins are analyzed, antibodies recognize a band with a molecular mass of 16-17 kDa, with this difference in size attributed to glycosylation. nih.govresearchgate.net

While the precise structure of the glycans on Fundulus GtH I beta has not been detailed, the functional implications of glycosylation in glycoprotein (B1211001) hormones are well-established:

Dimer Assembly and Stability: Glycans on both the alpha and beta subunits are crucial for the correct folding, assembly, and stability of the final heterodimeric hormone. nih.gov

Secretion: Proper glycosylation is often a prerequisite for the efficient secretion of the hormone from the gonadotrope cell. nih.gov

Signal Transduction: Carbohydrate moieties, particularly on the alpha subunit, can be critical for activating the target receptor and initiating the downstream signaling cascade. nih.gov

Metabolic Clearance: The type and complexity of the sugar chains, especially on the beta subunit, play a significant role in the hormone's half-life in the bloodstream, thereby modulating its in vivo potency. nih.gov

PropertyUnglycosylated GtH I β-subunitGlycosylated GtH I β-subunit
Deduced Molecular Mass 11-13 kDa16-17 kDa
This table compares the predicted molecular mass of the GtH I beta subunit protein backbone with its observed mass after post-translational glycosylation in Fundulus heteroclitus. nih.govresearchgate.net

Heterodimerization with Common Alpha Subunit

The GtH I beta subunit is biologically inactive on its own. To form a functional hormone, it must non-covalently associate with a common alpha subunit (α-GSU). nih.gov This alpha subunit is shared among all glycoprotein hormones within a given species, including GtH I, GtH II, and thyroid-stimulating hormone (TSH). nih.govnih.gov The beta subunit, in this case, the GtH I beta subunit, is unique and confers the specific biological activity to the resulting heterodimer. nih.govnih.gov

The assembly of the GtH I heterodimer is a regulated process. The synthesis of the beta subunit is typically the rate-limiting step in the formation of the complete hormone. nih.gov The alpha subunit is often produced in excess. nih.gov The proper folding and conformation of the alpha subunit can be influenced by its association with the beta subunit. nih.gov This interaction ensures the formation of a stable, active GtH I hormone that can be secreted and bind to its specific receptor in the gonads to regulate reproductive processes. nih.gov

Functional Roles and Physiological Mechanisms in Fundulus Heteroclitus Reproduction

Role in Gametogenesis

Gametogenesis, the process of forming functional eggs and sperm, is heavily dependent on gonadotropic stimulation. In teleost fish, two primary gonadotropins, Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), govern this process. Gonadotropin I is considered the FSH-like hormone in many teleosts, and its beta subunit is therefore crucial for the early stages of gamete development.

Oogenesis, the development of the oocyte, and vitellogenesis, the process of yolk deposition, are fundamental to female reproductive success. In F. heteroclitus, follicular growth is an asynchronous process, with follicles at various developmental stages present in the ovary during the breeding season. oup.com The initiation and progression of vitellogenesis are dependent on gonadotropin stimulation. fao.org

While direct studies on the specific expression of the GtH-Iβ subunit during oogenesis in F. heteroclitus are limited, the role of its corresponding hormone, GtH-I (FSH-like), is well-established in teleosts. GtH-I stimulates the ovarian follicles to produce estrogens, which in turn signal the liver to synthesize vitellogenin, the precursor to egg yolk proteins. fao.org This vitellogenin is then sequestered by the growing oocytes. nih.gov The process of vitellogenesis in F. heteroclitus leads to a significant increase in oocyte size, from approximately 0.5 mm to 1.3 mm in diameter. nih.gov Variations in Follicle-Stimulating Hormone (FSH) levels have been observed to correlate with the different stages of oocyte maturation, suggesting its active role in these physiological processes. researchwithrutgers.com

Table 1: Key Research Findings on Oogenesis and Vitellogenesis in Fundulus heteroclitus

FindingDescription
Asynchronous Ovarian Development The ovary of F. heteroclitus contains follicles in various stages of development simultaneously, allowing for continuous egg production during the spawning season. oup.com
Gonadotropin-Dependent Vitellogenesis The process of yolk deposition (vitellogenesis) is initiated and regulated by gonadotropins, which stimulate the production of ovarian steroids. fao.org
Vitellogenin Sequestration Oocytes with a diameter of 0.5 mm and larger actively incorporate vitellogenin from the bloodstream via micropinocytosis. nih.gov
Hormonal Fluctuations Levels of Follicle-Stimulating Hormone (FSH) show variations that are linked to the different physiological stages of oocyte maturation. researchwithrutgers.com

In males, spermatogenesis, the production of sperm, is a continuous process within the testicular tubules. The testes of F. heteroclitus are of the restricted spermatogonial type, where spermatogonia are located at the distal ends of the tubules. oup.com The regulation of spermatogenesis in teleosts is under the control of gonadotropins and androgens. nih.gov

Similar to its role in females, the GtH-Iβ subunit, as part of the FSH-like GtH-I, is presumed to be critical for initiating and maintaining spermatogenesis in F. heteroclitus. FSH in male teleosts acts on Sertoli cells within the testes, supporting the proliferation and differentiation of early-stage germ cells. nih.gov Studies on other teleosts have shown that the expression of the FSH beta subunit gene is often correlated with testicular growth and the initiation of spermatogenesis. While specific data for F. heteroclitus GtH-Iβ is not available, a semilunar cycle in the sperm index has been observed, which is preceded by peaks in serum testosterone, a hormone whose production is stimulated by gonadotropins. nih.gov

Endocrine Regulation of Gonadal Function

The gonadotropin I beta subunit is a key player in the intricate endocrine network that governs gonadal function. Its expression and the subsequent secretion of GtH-I are regulated by gonadotropin-releasing hormone (GnRH) from the hypothalamus. In turn, GtH-I acts on the gonads to stimulate steroidogenesis, the production of steroid hormones such as estrogens and androgens.

In prematurational follicles of F. heteroclitus, pituitary extracts have been shown to stimulate the production of 17β-estradiol. This action is believed to be initiated at a step prior to the conversion of cholesterol to pregnenolone, indicating that gonadotropins are crucial for initiating the steroidogenic pathway. This stimulation of steroidogenesis by gonadotropins is essential for both gamete development and the expression of secondary sexual characteristics and reproductive behaviors.

Interaction with Gonadotropin Receptors

The physiological effects of gonadotropin I are mediated through its binding to specific receptors on the surface of gonadal cells. In teleosts, two distinct gonadotropin receptors have been identified: the follicle-stimulating hormone receptor (FSHR) and the luteinizing hormone receptor (LHR).

Upon binding of GtH-I (containing the beta subunit) to its cognate receptor, the FSHR, a cascade of intracellular signaling events is initiated. These receptors are G protein-coupled receptors (GPCRs). nih.gov The activation of FSHR typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). nih.gov This second messenger then activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to changes in gene expression and cellular function. nih.gov

In some cases, FSHR activation can also involve other signaling pathways, such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The specific signaling pathway activated can be cell-type specific and can be influenced by interactions with other receptors. frontiersin.org For instance, FSHR can form heterodimers with the luteinizing hormone receptor (LHR) or with G protein-coupled estrogen receptors, which can modify the downstream signaling output. frontiersin.org

Table 2: Gonadotropin Receptor Signaling

ComponentFunction
GtH-I (FSH-like) Binds to the Follicle-Stimulating Hormone Receptor (FSHR) on gonadal cells.
FSHR A G protein-coupled receptor that, upon activation, initiates intracellular signaling. nih.gov
Adenylyl Cyclase An enzyme activated by the G protein, which converts ATP to cyclic AMP (cAMP). nih.gov
Cyclic AMP (cAMP) A second messenger that activates Protein Kinase A (PKA). nih.gov
Protein Kinase A (PKA) An enzyme that phosphorylates target proteins, leading to cellular responses. nih.gov
Alternative Pathways May involve Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov
Receptor Heterodimerization FSHR can interact with other receptors like LHR and G protein-coupled estrogen receptors, modulating the signaling response. frontiersin.org

Contributions to Reproductive Cycles and Spawning Periodicity

Fundulus heteroclitus exhibits distinct reproductive cycles that are synchronized with environmental cues, particularly lunar and tidal cycles. capes.gov.br The fish are known to spawn during the high tides of the new or full moon. researchgate.net This periodicity is driven by an endogenous semilunar gonadal cycle. researchgate.net

The gonadotropin I beta subunit, as a determinant of GtH-I levels, is integral to this cyclical reproductive activity. An endogenous semilunar rhythm in gonadal maturation suggests a corresponding cyclical pattern of gonadotropin secretion. researchgate.net While direct measurement of GtH-Iβ throughout the spawning cycle in F. heteroclitus is needed for confirmation, cyclic changes in estradiol-17β, a steroid produced under gonadotropin stimulation, have been documented to accompany the gonadal cycle. researchgate.net Spawning behavior itself is ultimately stimulated by neurohypophyseal hormones. researchgate.net

Regulation of Gonadotropin I Beta Subunit Gene Expression

Hypothalamic-Pituitary-Gonadal (HPG) Axis Control

The primary regulatory framework for GtH-Iβ gene expression is the Hypothalamic-Pituitary-Gonadal (HPG) axis. wikipedia.orgnovapublishers.com This neuroendocrine system involves a cascade of hormonal signals originating from the hypothalamus, which acts on the pituitary, which in turn stimulates the gonads. teachmephysiology.com The gonads then produce steroid hormones that create feedback loops, influencing the activity of both the hypothalamus and the pituitary. novapublishers.com

Gonadotropin-Releasing Hormone (GnRH) is the central neuropeptide that initiates the HPG axis cascade. novapublishers.com Synthesized and secreted by neurons in the hypothalamus, GnRH travels to the anterior pituitary gland, where it binds to specific receptors on gonadotrope cells. nih.govyoutube.com This binding is the primary stimulus for both the synthesis and secretion of gonadotropins, including GtH-I. nih.govinjbir.com

Research has established that GnRH is essential for maintaining the transcription of the GtH-Iβ (FSHβ) gene. nih.gov GnRH stimulation triggers intracellular signaling pathways that lead to the activation of transcription factors, such as c-Fos, which are critical for inducing the expression of the beta subunit gene. nih.govresearchgate.net In teleost fish, including Fundulus, GnRH is considered the master molecule that regulates the production of both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). novapublishers.comoup.com The synthesis of GtH-Iβ is therefore directly dependent on the stimulatory input of GnRH from the hypothalamus. nih.govnih.gov

The differential expression of the two gonadotropin beta subunits (FSHβ and LHβ) is modulated by the pattern of GnRH secretion. nih.gov The release of GnRH from the hypothalamus is not continuous but occurs in pulses. youtube.comyoutube.com Variations in the frequency of these pulses have been shown to have distinct effects on gonadotropin gene expression. nih.gov

Studies in vertebrates have demonstrated that low-frequency GnRH pulses preferentially stimulate the transcription of the FSHβ gene, leading to increased FSH synthesis. nih.gov Conversely, high-frequency GnRH pulses favor the expression of the LHβ gene. nih.gov This mechanism allows the hypothalamus to precisely and differentially control the production of the two gonadotropins, which have different roles and timing of action during the reproductive cycle. For Fundulus, this differential signaling is crucial for regulating the progression from early gonadal development, driven primarily by GtH-I (FSH), to final maturation and spawning, which requires GtH-II (LH).

Table 1: Research Findings on HPG Axis Control of GtH-Iβ Expression

Regulatory FactorMechanism of ActionEffect on GtH-Iβ (FSHβ) ExpressionReference
GnRHBinds to gonadotrope receptors, activating intracellular signaling and transcription factors (e.g., c-Fos).Required for maintenance and stimulation of GtH-Iβ mRNA levels. nih.govnih.gov
Low-Frequency GnRH PulsesPulsatile secretion pattern from the hypothalamus.Preferentially stimulates GtH-Iβ gene transcription. nih.gov
High-Frequency GnRH PulsesPulsatile secretion pattern from the hypothalamus.Favors LHβ transcription over FSHβ transcription. nih.gov

Autocrine/Paracrine Factors in Pituitary Regulation

In addition to the primary control by hypothalamic GnRH, GtH-Iβ gene expression is fine-tuned by factors produced within the pituitary gland itself. nih.gov These molecules act in an autocrine (acting on the same cell that produced it) or paracrine (acting on nearby cells) fashion to modulate gonadotrope function. injbir.comnih.gov

Key paracrine factors include members of the transforming growth factor-β (TGF-β) superfamily, such as activin and inhibin. springermedizin.de

Activin has been shown to stimulate FSHβ subunit gene expression and FSH synthesis in other vertebrates. It acts directly on the gonadotropes to enhance their response to GnRH.

Inhibin , conversely, can suppress the expression of the FSHβ gene. springermedizin.de Research in Fundulus heteroclitus has shown that inhibin can dose-dependently inhibit gonadotropin-induced oocyte maturation, suggesting it acts as a modulator of gonadotropin action and, by extension, its synthesis. springermedizin.de

This local regulatory network within the pituitary allows for a more nuanced control of GtH-I production, integrating signals from the gonads (which also produce inhibin) with the central commands from the hypothalamus.

Steroid Hormone Feedback Mechanisms

Steroid hormones produced by the gonads in response to gonadotropin stimulation—primarily estradiol-17β and testosterone—exert feedback control on the HPG axis. novapublishers.com This feedback can be negative or positive and occurs at both the hypothalamic and pituitary levels, directly affecting GtH-Iβ gene expression. nih.govmdpi.com

Environmental and Seasonal Influences on Expression

The reproductive cycle of Fundulus heteroclitus is strongly tied to environmental and seasonal changes, which in turn drive the expression of gonadotropin genes. lsu.edu The primary environmental cues that regulate the HPG axis in this species are photoperiod (day length) and water temperature. researchgate.netpsu.edu

Temperature and Photoperiod: Increasing water temperatures in the spring are a key stimulus for initiating gonadal recrudescence (the onset of seasonal reproductive activity), which involves elevated expression of GtH-Iβ. researchgate.netpsu.edu Conversely, the combination of high temperatures and short day lengths in late summer and early autumn can trigger gonadal regression and terminate the breeding season. psu.edu Fundulus can enter a "refractory period" during the winter where gonadal development is paused, even under otherwise favorable laboratory conditions, indicating a strong endogenous circannual rhythm. psu.edunih.gov

Tidal Cycles: As a coastal, intertidal species, Fundulus heteroclitus also exhibits a semilunar or lunar spawning cycle synchronized with the spring tides. researchgate.net This rhythm is accompanied by cyclic changes in gonadal maturity and hormone levels, suggesting that the expression of GtH-Iβ is also modulated over this shorter timescale to prepare for spawning events. researchgate.net

These environmental factors are integrated by the brain and translated into changes in GnRH release, thereby directly linking seasonal conditions to the molecular regulation of GtH-Iβ gene expression in the pituitary. researchgate.net

Table 2: Summary of Regulatory Influences on Fundulus GtH-Iβ Gene Expression

Regulatory LevelKey FactorsPrimary Effect on GtH-Iβ ExpressionReference
Hypothalamic GnRH (pulsatile release)Stimulatory; low frequency favors GtH-Iβ. nih.govnovapublishers.comnih.gov
Pituitary (Autocrine/Paracrine) Activin, InhibinModulatory; Activin is generally stimulatory, Inhibin is inhibitory. nih.govspringermedizin.de
Gonadal (Steroid Feedback) Estradiol-17β, TestosteronePrimarily negative feedback, suppressing expression to maintain homeostasis. nih.govresearchgate.netpsu.edu
Environmental Temperature, Photoperiod, TidesTranslates seasonal cues into stimulatory or inhibitory signals via the HPG axis. researchgate.netpsu.edulsu.edu

Methodological Approaches for Studying Gonadotropin I Beta Subunit

Molecular Cloning and Sequencing Techniques (e.g., PCR, cDNA Libraries)

The foundational step in understanding the molecular basis of the GTH I beta subunit in Fundulus involved its isolation and sequencing. Researchers have successfully employed a combination of polymerase chain reaction (PCR) and cDNA library screening to achieve this.

The process began with the isolation of messenger RNA (mRNA) from the pituitary glands of Fundulus heteroclitus, the primary site of gonadotropin synthesis. This isolated mRNA was then used as a template to construct a pituitary-specific cDNA library. To specifically target the GTH I beta subunit gene, synthetic oligonucleotides were designed based on conserved regions of teleost gonadotropin beta-subunit sequences. These oligonucleotides served as primers in PCR to amplify the target cDNA from the library. nih.gov

The amplified PCR products of the expected size were subsequently subcloned into vectors and sequenced. This approach led to the successful identification and characterization of the complete nucleotide sequence for the F. heteroclitus GTH I beta subunit. nih.gov The sequencing data revealed a putative signal sequence of 19 amino acids and a mature beta-subunit of 95 amino acids. nih.gov This molecular cloning provided definitive proof of at least two distinct gonadotropin forms in this species, analogous to the follicle-stimulating hormone (FSH) and luteinizing hormone (LH) family in other vertebrates. nih.gov

Table 1: Summary of GTH I Beta Subunit Sequencing Findings in Fundulus heteroclitus
ParameterDescriptionReference
Source TissuePituitary Glands nih.gov
Initial MethodConstruction of a pituitary cDNA library nih.gov
Amplification TechniquePolymerase Chain Reaction (PCR) with primers based on conserved GTH regions nih.gov
Putative Signal Sequence Length19 amino acids nih.gov
Mature Beta-Subunit Length95 amino acids nih.gov

Gene Expression Analysis (e.g., RT-PCR, qPCR, Northern Blot)

Analyzing the expression of the GTH I beta subunit gene is crucial for understanding its regulation and role during the reproductive cycle. Several techniques are employed for this purpose in fish studies, including Reverse Transcription PCR (RT-PCR) and quantitative Real-Time PCR (qPCR).

RT-PCR is used to confirm the expression of the GTH I beta gene in specific tissues, primarily the pituitary. This method involves converting the mRNA from tissue samples into cDNA, which is then amplified using primers specific to the GTH I beta sequence. The presence of an amplified product confirms that the gene is actively being transcribed. nih.gov

For a more quantitative analysis, qPCR is the preferred method. This technique allows for the precise measurement of the amount of GTH I beta mRNA in a sample. By comparing mRNA levels at different stages of gonadal development or under different hormonal stimuli, researchers can infer the gene's role in reproductive processes. For instance, studies in other teleosts like the Atlantic cod have used qPCR to track gonadotropin subunit mRNA levels throughout the reproductive cycle, revealing peaks in expression that correlate with specific events like vitellogenesis. nih.gov In these analyses, the expression of the target gene is typically normalized to a stably expressed reference gene to ensure accuracy.

Table 2: Common Gene Expression Analysis Techniques for Fish Gonadotropins
TechniquePrincipleApplication in GTH I Beta StudyReference
RT-PCRDetects the presence of specific mRNA transcripts by converting mRNA to cDNA followed by PCR amplification.Confirms that the GTH I beta gene is expressed in the pituitary gland. nih.gov
qPCRQuantifies the amount of a specific mRNA transcript in real-time during the PCR process.Measures changes in GTH I beta mRNA levels during the reproductive cycle, in response to hormonal treatments, or between different physiological states. nih.govnih.gov
Northern BlotSeparates RNA by size via electrophoresis and detects a specific RNA sequence with a labeled probe.Determines the size and abundance of the GTH I beta mRNA transcript; less commonly used now due to the sensitivity of qPCR.

Protein Detection and Quantification (e.g., Immunoblotting, Immunohistochemistry, ELISA)

Once the GTH I beta gene is transcribed and translated, specific techniques are required to detect, locate, and quantify the resulting protein. These methods rely on the use of specific antibodies that recognize and bind to the GTH I beta subunit.

For Fundulus heteroclitus, specific antibodies have been developed against unique peptides of the GTH I beta subunit. nih.gov These antibodies are essential tools for several immunological assays:

Immunoblotting (Western Blotting): This technique is used to identify the GTH I beta protein in pituitary extracts. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with the specific antibody. In F. heteroclitus, immunoblotting using the GTH I beta antibody recognizes a single protein band with a molecular mass of 16-17 kDa, which is slightly larger than the size deduced from the amino acid sequence, likely due to glycosylation. nih.gov

Immunohistochemistry (IHC): IHC is used to visualize the location of the GTH I beta protein within the pituitary gland. Thin slices of pituitary tissue are incubated with the specific antibody, which is then visualized using a labeled secondary antibody. Studies in F. heteroclitus have shown that the GTH I beta antibody specifically stains a distinct subset of cells in the central region of the proximal pars distalis, identifying them as the gonadotrophs responsible for GTH I synthesis. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): While not explicitly detailed for Fundulus GTH I beta in the provided sources, ELISA is a standard method for quantifying hormone levels in plasma or pituitary extracts. This highly sensitive assay would involve immobilizing a capture antibody, adding the sample containing the GTH I beta protein, and then detecting it with a second, enzyme-linked antibody to generate a measurable signal proportional to the amount of protein.

Table 3: Protein Analysis of GTH I Beta Subunit in Fundulus heteroclitus
TechniquePurposeKey FindingReference
ImmunoblottingDetect protein and determine its molecular weight.Identified a single band at 16-17 kDa in pituitary protein extracts. nih.gov
ImmunohistochemistryLocalize protein within tissue.Detected GTH I beta protein in a specific subset of cells in the central proximal pars distalis of the pituitary. nih.gov

Functional Bioassays and In Vitro/In Vivo Models in Fish

To understand the biological function of the GTH I beta subunit, researchers use bioassays and experimental models that measure its physiological effects. For Fundulus heteroclitus, a homologous in vitro bioassay system has been critical for characterizing gonadotropin activity. nih.gov

This bioassay utilizes isolated ovarian follicles from F. heteroclitus cultured in vitro. The activity of pituitary extracts or purified gonadotropin fractions is measured by their ability to induce two key processes in a dose-dependent manner:

Oocyte Maturation: Assessed by scoring for germinal vesicle breakdown (GVBD), a hallmark of the resumption of meiosis. nih.govnih.gov

Steroid Production: The culture media and follicle extracts are analyzed for the production of key steroids. GTH I-like activity is particularly associated with the stimulation of Estradiol-17 beta production by smaller vitellogenic follicles. nih.govnih.gov

This homologous bioassay is highly specific; pituitary extracts from F. heteroclitus were effective in this system but not in heterologous systems using follicles from other species like frogs or goldfish. nih.gov The responsiveness of the follicles was also found to be dependent on both their developmental stage and the season, highlighting the complexity of gonadotropin regulation. nih.gov

Beyond this specific Fundulus model, other in vitro and in vivo models used in fish research are applicable to studying GTH I function:

In Vitro Models: These include primary cultures of pituitary cells or gonadal tissue fragments, which can be treated with various substances (like GnRH or steroid hormones) to study their direct effects on GTH I beta gene expression and protein secretion. frontiersin.org

In Vivo Models: These involve manipulating live fish to observe physiological outcomes. This can include injecting fish with recombinant gonadotropins to study their effects on gametogenesis or using gene knockout models (e.g., in zebrafish) where the GTH I beta gene is inactivated to determine its precise role in reproductive development. mdpi.comnih.gov

Table 4: Functional Bioassays and Models for Studying GTH I in Fish
Model TypeSpecific ExampleMeasured EndpointsKey ApplicationReference
In Vitro Homologous BioassayIsolated Fundulus heteroclitus ovarian folliclesGerminal vesicle breakdown (GVBD), steroid production (e.g., Estradiol-17 beta, Testosterone)To test the specific biological activity of Fundulus pituitary extracts and purified GTH fractions. nih.govnih.gov
In Vitro Cell/Tissue CultureCultured pituitary cells or gonadal fragments from various fishGene expression (mRNA levels), hormone secretionTo study the direct regulation of GTH synthesis and secretion by other hormones. frontiersin.org
In Vivo ModelsGene knockout fish (e.g., zebrafish fshb mutant)Fertility, gonadal development, puberty onsetTo determine the essential, non-redundant functions of GTH I signaling in the whole organism. nih.gov

Q & A

Basic Research Questions

Q. What molecular techniques are recommended for isolating and characterizing the gonadotropin I beta subunit (GtH Iβ) in Fundulus heteroclitus?

  • Methodological Answer : Isolation typically involves PCR-based cloning using degenerate primers designed from conserved regions of teleost gonadotropin subunits, followed by sequencing and phylogenetic analysis to confirm identity . Protein characterization may include Western blotting with species-specific antibodies or mass spectrometry to verify post-translational modifications (e.g., glycosylation patterns) . Structural comparisons with homologous subunits (e.g., human chorionic gonadotropin beta subunit) can elucidate conserved functional domains .

Q. How is tissue-specific expression of GtH Iβ quantified in Fundulus under varying physiological conditions?

  • Methodological Answer : Quantitative reverse transcription PCR (RT-qPCR) using primers specific to Fundulus GtH Iβ is standard, normalized to housekeeping genes (e.g., β-actin). Promoter activity assays in transfected cell lines (e.g., luciferase reporters) can identify regulatory elements (e.g., response to GnRH or steroid hormones) . Tissue sampling should account for reproductive cycles, with statistical validation via χ2 tests or ANOVA to assess significance across conditions .

Advanced Research Questions

Q. How can discrepancies in reported promoter activity of GtH Iβ across studies be systematically addressed?

  • Methodological Answer : Contradictions often arise from differences in experimental models (e.g., immortalized cells vs. primary pituitary cultures) or hormone stimulation protocols. To resolve this:

Standardize cell culture conditions (e.g., serum-free media, GnRH pulse frequency) .

Include internal controls (e.g., constitutive reporters) to normalize transfection efficiency.

Replicate findings using in vivo approaches (e.g., CRISPR/Cas9 knockout models) to validate promoter functionality .
Statistical rigor, such as power analysis to determine sample size, is critical to avoid Type I/II errors .

Q. What evolutionary insights can be gained from comparing GtH Iβ structure and function in Fundulus with other teleosts?

  • Methodological Answer : Conduct comparative genomics to identify conserved residues (e.g., cysteine knots critical for receptor binding) and lineage-specific mutations. Functional assays, such as heterologous expression of Fundulus GtH Iβ in zebrafish mutants, can test cross-species receptor activation . Phylogenetic trees constructed from beta subunit sequences (e.g., using maximum likelihood methods) may reveal adaptive divergence in estuarine vs. marine species .

Q. How can researchers design experiments to investigate the role of GtH Iβ in Fundulus reproductive plasticity under environmental stressors?

  • Methodological Answer : Apply the FINERMAPS framework for experimental design:

  • Feasible : Use controlled lab exposures (e.g., salinity gradients, endocrine disruptors) paired with field sampling.
  • Novel : Integrate transcriptomics (RNA-Seq) and proteomics to link GtH Iβ expression with downstream pathways (e.g., steroidogenesis).
  • Ethical : Follow institutional guidelines for euthanasia and tissue collection .
  • Relevant : Correlate findings with ecological data (e.g., spawning success in polluted habitats) .

Methodological and Analytical Considerations

Q. What statistical approaches are optimal for analyzing gonadotropin subunit expression data in small sample sizes (e.g., rare Fundulus mutants)?

  • Methodological Answer : For low n studies, non-parametric tests (e.g., Mann-Whitney U) reduce assumptions about data distribution. Bootstrapping can estimate confidence intervals for mean expression levels. Meta-analysis of existing datasets (e.g., NCBI SRA) improves power . Transparent reporting of effect sizes and p-values is essential .

Q. How can researchers leverage structural data to engineer GtH Iβ analogs for functional studies?

  • Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) based on human chorionic gonadotropin beta subunit (PDB: 1HRP) to predict receptor-binding regions. Site-directed mutagenesis of putative domains (e.g., β-loop) followed by in vitro bioactivity assays (e.g., cAMP production in transfected HEK293 cells) can validate functional motifs .

Funding and Dissemination

Q. What grant-writing strategies improve funding success for studies on non-model teleosts like Fundulus?

  • Methodological Answer :

  • Emphasize the organism’s ecological relevance (e.g., biomarker for estuarine pollution).
  • Collaborate with genomic consortia (e.g., Fundulus Genome Project) to leverage shared resources .
  • Use visual aids (e.g., tables comparing GtH Iβ isoforms across species) to clarify novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.